molecular formula C6H4Cl3N B1586371 2,4-Dichloro-5-(chloromethyl)pyridine CAS No. 73998-96-6

2,4-Dichloro-5-(chloromethyl)pyridine

Cat. No.: B1586371
CAS No.: 73998-96-6
M. Wt: 196.5 g/mol
InChI Key: PZHIYZLLIBBPFK-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(chloromethyl)pyridine is an organic compound with the molecular formula C6H4Cl3N. It is a chlorinated derivative of pyridine and is known for its applications in various chemical syntheses and industrial processes. This compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions and a chloromethyl group at the 5 position on the pyridine ring.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-(chloromethyl)pyridine typically involves the chlorination of 2,4-dichloropyridine. One common method includes the reaction of 2,4-dichloropyridine with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 5 position. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of solid triphosgene or diphosgene as chlorinating agents can reduce the environmental impact by minimizing the discharge of hazardous waste .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-5-(chloromethyl)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at the 2 and 4 positions can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The chloromethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form 2,4-dichloro-5-methylpyridine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products:

  • Substituted pyridines with various functional groups.
  • Oxidized derivatives like aldehydes and carboxylic acids.
  • Reduced derivatives like methylpyridines.

Scientific Research Applications

2,4-Dichloro-5-(chloromethyl)pyridine is utilized in several scientific research fields:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: In the development of bioactive molecules and pharmaceuticals.

    Medicine: As a precursor for the synthesis of drugs with potential therapeutic effects.

    Industry: In the production of agrochemicals, dyes, and polymers

Comparison with Similar Compounds

Uniqueness: 2,4-Dichloro-5-(chloromethyl)pyridine is unique due to the presence of both chlorine atoms and a chloromethyl group, which enhances its reactivity and versatility in chemical syntheses. This makes it a valuable intermediate in the production of a wide range of chemical products.

Properties

IUPAC Name

2,4-dichloro-5-(chloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl3N/c7-2-4-3-10-6(9)1-5(4)8/h1,3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHIYZLLIBBPFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376398
Record name 2,4-dichloro-5-(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73998-96-6
Record name 2,4-Dichloro-5-(chloromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73998-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-dichloro-5-(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

20.2 g. of 2,4-dichloropyridin-5-methanol (0.11 mol.) and 150 ml. of phosphorus oxychloride are refluxed for 19 hours. Then the excess phosphorus oxychloride is removed in vacuo and ice is added to the residue. 5-Chloromethyl-2,4-dichloropyridine is filtered off, washed with water, dried in the desiccator over P2O5 and recrystallized from hexane; yield 17.95 g. (83%), m.p. 55°-56°.
Quantity
0.11 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

(4,6-Dichloro-pyridin-3-yl)-methanol (2.21 g, 12.41 mmol) is cooled under an atmosphere of argon to 0° C. Thionyl chloride (8 ml) is carefully added. After 5 minutes at 0° C., the solution is heated to reflux. After 10 minutes, TLC analysis indicated complete conversion of the starting material. After cooling to RT, excess thionyl chloride is removed via a membrane pump. The remaining oil is dissolved in EtOAc. The solution is poured into a concentrated aqueous solution of NaHCO3. The organic layer is separated and washed twice with a concentrated aqueous solution of NaCl. After drying over Na2SO4, the organic solvent is removed to afford the title compound of adequate purity for immediate further use. 1H NMR (CDCl3, 400 MHz): δ 4.65 (s, 2H), 7.42 (s, 1H), 8.44 (s,1H). ES+−MS: 195, 197, 199 (3 Cl) [M+H]+.
Quantity
2.21 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a stirred solution of 41A (2.5 g, 14 mmol) in CH2Cl2 (20 mL) was added slowly SOCl2 (1.2 mL, 14 mmol) at room temperature. The reaction was stirred for 15 minutes, cooled to 0° C. and washed with saturated aqueous NaHCO3. The CH2Cl2 layer was dried (MgSO4), concentrated in vacuo and purified by flash chromatography (SiO2, CH2Cl2) to give 41B (1.3 g, 47%).
Name
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Yield
47%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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